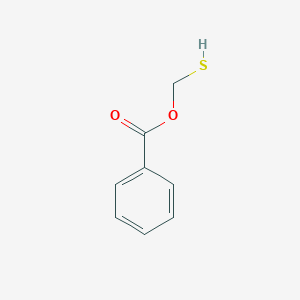

Sulfanylmethyl benzoate

CAS No.:

Cat. No.: VC1925018

Molecular Formula: C8H8O2S

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8O2S |

|---|---|

| Molecular Weight | 168.21 g/mol |

| IUPAC Name | sulfanylmethyl benzoate |

| Standard InChI | InChI=1S/C8H8O2S/c9-8(10-6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 |

| Standard InChI Key | DLQHRRPNDNZFPL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCS |

Introduction

Chemical Structure and Properties

Structural Characteristics

Sulfanylmethyl benzoate features a benzoic acid ester (benzoate) with a sulfanylmethyl (-CH₂SH) group attached to the aromatic ring. The position of this group on the ring creates different isomers, such as methyl 2-(sulfanylmethyl)benzoate (ortho position) and methyl 4-(sulfanylmethyl)benzoate (para position). Each positional isomer displays unique chemical behavior due to the proximity of the functional groups and their electronic effects on the aromatic system .

The molecular structure typically consists of:

-

A benzene ring forming the core structure

-

A carboxylate group (typically as a methyl ester) at one position

-

A sulfanylmethyl group (-CH₂SH) at another position on the ring

-

Various possible substituents that may be present depending on the specific derivative

Physical and Chemical Properties

The physical properties of sulfanylmethyl benzoate derivatives vary based on their specific structural arrangements. For instance, methyl 4-(sulfanylmethyl)benzoate has a molecular weight of 182.239 g/mol and a molecular formula of C₉H₁₀O₂S . These compounds generally exhibit:

-

Moderate polarity due to the presence of both polar (ester) and relatively nonpolar (aromatic) portions

-

Thiol functionality that readily participates in oxidation-reduction reactions

-

Ester groups capable of hydrolysis under appropriate conditions

-

Potential for coordination with metal centers through the sulfur atom

Table 1: Physical Properties of Key Sulfanylmethyl Benzoate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Methyl 4-(sulfanylmethyl)benzoate | C₉H₁₀O₂S | 182.239 | 1.903 | 65.100 |

| Methyl 2-(sulfanylmethyl)benzoate | C₉H₁₀O₂S | 182.239 | N/A | N/A |

Spectroscopic Characteristics

Sulfanylmethyl benzoate derivatives can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The sulfanylmethyl group typically shows characteristic signals in ¹H NMR, with the -CH₂- protons appearing as a distinctive signal and the thiol proton (-SH) showing a characteristic chemical shift. The exact spectroscopic features depend on the specific substitution pattern and environmental conditions during analysis .

Synthesis Methods

General Synthetic Approaches

Isomers and Derivatives

Positional Isomers

Sulfanylmethyl benzoate can exist in various positional isomers, with the sulfanylmethyl group occupying different positions relative to the ester functionality. The most commonly studied variants include:

-

Methyl 2-(sulfanylmethyl)benzoate - with the sulfanylmethyl group at the ortho position

-

Methyl 4-(sulfanylmethyl)benzoate - with the sulfanylmethyl group at the para position

Each positional isomer exhibits distinct chemical properties and reactivity patterns due to the spatial arrangement of functional groups and their electronic effects on the aromatic system.

Structural Derivatives

Beyond the basic sulfanylmethyl benzoate structure, numerous structural derivatives have been synthesized and studied. These include compounds with additional functional groups or modified core structures that retain the essential sulfanylmethyl and benzoate moieties. Some examples from the search results include:

-

Methyl 2-[(3-nitrophenyl)sulfanyl]benzoate - featuring a nitrophenyl group attached through the sulfur atom

-

Methyl 2-[(cyanomethyl)sulfanyl]benzoate - containing a cyanomethyl group bound to the sulfur

-

Methyl 2-[(2-aminoethyl)sulfanyl]benzoate - with an aminoethyl substituent attached to the sulfur

-

Methyl 2-[(2-aminophenyl)sulfanyl]benzoate - featuring an aminophenyl group connected through the sulfur

These derivatives exhibit diverse chemical properties and biological activities, expanding the potential applications of the sulfanylmethyl benzoate scaffold.

Complex Derivatives

More complex derivatives incorporate the sulfanylmethyl benzoate structure into larger molecular frameworks with additional functionalities. For instance, methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate represents a sophisticated derivative featuring a pyrimidine ring system. This compound has a molecular formula of C₁₉H₁₆N₂O₃S and a molecular weight of 352.4 g/mol.

Such complex derivatives often serve as intermediates in the synthesis of pharmaceutically active compounds or specialized materials with tailored properties.

Chemical Reactivity

General Reaction Patterns

The reactivity of sulfanylmethyl benzoate is largely determined by its functional groups: the thiol (-SH) moiety and the ester group. The thiol functionality makes these compounds particularly versatile in organic synthesis, participating in a wide range of transformations:

-

Oxidation reactions - the thiol group can be oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids depending on the oxidizing agent and conditions

-

Nucleophilic substitution - the thiol acts as a nucleophile in various substitution reactions

-

Addition reactions - addition to unsaturated systems such as alkenes or alkynes

-

Metal coordination - interaction with metal centers to form coordination complexes

Meanwhile, the ester functionality can undergo typical ester transformations, including:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification reactions

-

Reduction to aldehydes or alcohols

-

Amidation to form amides

Specific Reaction Mechanisms

The specific reagents and conditions used in these reactions significantly affect product distribution and yield. For example, varying the concentration of oxidizing agents can lead to different oxidation states of sulfur in the products. Similarly, the choice of catalysts, solvents, and reaction temperatures can profoundly influence the selectivity and efficiency of transformations involving sulfanylmethyl benzoate derivatives.

At the molecular level, the mechanism of action for sulfanylmethyl benzoate compounds often involves their interaction with biological targets through specific binding interactions. The aromatic ring structure enables hydrophobic interactions with protein pockets, while the thiol group can form covalent bonds with reactive amino acid residues, particularly cysteines, in proteins.

Biological Activities and Applications

Enzyme Inhibition Properties

Sulfanylmethyl benzoate derivatives have demonstrated significant enzyme inhibitory activities. For instance, certain derivatives have been investigated for their potential to inhibit matrix metalloproteinases (MMPs), which play critical roles in extracellular matrix remodeling and have been implicated in cancer metastasis and tissue repair processes. These compounds typically exhibit non-competitive inhibition against specific MMPs, suggesting their potential value in cancer therapeutics.

The ability of these compounds to interact with enzyme active sites is largely attributed to their thiol functionality, which can form reversible or irreversible bonds with catalytic residues in enzymes.

Antimicrobial Activities

Research has indicated that sulfanylmethyl benzoate derivatives possess antimicrobial properties against various bacterial strains. Their mechanism of action likely involves disruption of bacterial cell membranes and interference with metabolic processes, positioning them as candidates for developing new antimicrobial agents.

Research and Development Applications

In addition to their potential therapeutic applications, sulfanylmethyl benzoate derivatives serve as valuable research tools and building blocks in chemical synthesis. Their diverse functional groups make them useful intermediates for constructing complex molecules with specific properties. They are particularly valuable in the development of biological probes for studying protein function and enzyme mechanisms.

Table 2: Biological Activities of Selected Sulfanylmethyl Benzoate Derivatives

| Compound Type | Biological Activity | Mechanism of Action | Potential Application |

|---|---|---|---|

| Para-substituted derivatives | Enzyme inhibition (MMPs) | Non-competitive inhibition | Cancer therapeutics |

| Various derivatives | Antimicrobial | Membrane disruption, metabolic interference | Antimicrobial agents |

| Selected derivatives | Anticancer | Apoptosis induction, proliferation inhibition | Cancer therapeutics |

| Pyrimidine-containing derivatives | Under investigation | Binding to specific biological targets | Pharmaceutical research |

Recent Research Findings

Structure-Activity Relationships

Recent investigations into sulfanylmethyl benzoate derivatives have focused on establishing structure-activity relationships to optimize their biological efficacy. Researchers have examined how modifications to the basic scaffold affect binding affinity and specificity toward biological targets. Experimental studies indicate that structural modifications can significantly enhance binding affinity and specificity toward certain biological targets.

Key structural features that influence biological activity include:

-

The position of the sulfanylmethyl group on the aromatic ring

-

The nature of the ester group (methyl, ethyl, etc.)

-

Additional substituents on the aromatic ring

-

Oxidation state of the sulfur atom

Synthetic Advancements

For instance, the development of a streamlined synthesis method for 2-chloro-sulfonyl-3-methyl benzoate demonstrates progress in this area. The improved process features simpler reaction steps, readily available raw materials, lower costs, and higher yields, making it more suitable for industrial-scale production .

Emerging Applications

Novel applications for sulfanylmethyl benzoate derivatives continue to emerge as researchers explore their diverse chemical properties. Recent studies have investigated their potential use in materials science, particularly as components in specialized polymers and coatings. Additionally, their ability to coordinate with metals has prompted exploration of their application in metal-organic frameworks and catalysis .

Future Directions

Therapeutic Development

The pharmacological potential of sulfanylmethyl benzoate derivatives warrants further investigation. Future research may focus on optimizing these compounds for specific therapeutic targets, particularly in the areas of antimicrobial resistance and cancer treatment. Structure-based drug design approaches could help identify derivatives with enhanced potency and selectivity.

Synthetic Methodology

Continued improvement of synthetic methods remains an important goal. Developing green chemistry approaches that reduce environmental impact while maintaining or improving efficiency would advance the practical utility of these compounds. This includes exploring catalytic methods, flow chemistry techniques, and alternative solvents for their preparation .

Material Science Applications

The exploration of sulfanylmethyl benzoate derivatives in material science presents promising opportunities. Their ability to participate in various chemical transformations makes them candidates for incorporation into functional materials with tailored properties, such as responsive polymers or specialized coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume